molecular formula C4H11N B1200065 N,N-dimethylethylamine CAS No. 598-56-1

N,N-dimethylethylamine

Cat. No.: B1200065
CAS No.: 598-56-1
M. Wt: 73.14 g/mol
InChI Key: DAZXVJBJRMWXJP-UHFFFAOYSA-N
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Preparation Methods

Dimethylethylamine can be synthesized through several methods:

Chemical Reactions Analysis

Dimethylethylamine undergoes various chemical reactions:

Comparison with Similar Compounds

Dimethylethylamine is similar to other tertiary amines such as dimethylamine and diethylamine. its unique structure, with both methyl and ethyl groups attached to the nitrogen atom, gives it distinct properties:

Dimethylethylamine’s unique combination of methyl and ethyl groups makes it particularly effective as a catalyst in specific industrial processes.

Biological Activity

N,N-Dimethylethylamine (DMEA) is a tertiary amine with the chemical formula C4_4H11_{11}N. It has garnered interest in various fields due to its biological activities, including antimicrobial properties, effects on human health, and potential roles in chemical reactions. This article explores the biological activity of DMEA, supported by research findings, case studies, and data tables.

DMEA is characterized by its two methyl groups attached to the nitrogen atom and an ethyl group. This structure influences its lipophilicity and reactivity, which are critical for its biological interactions.

Antimicrobial Activity

Research has indicated that DMEA exhibits significant antimicrobial properties. In a study investigating various quaternary ammonium compounds, it was found that certain structural characteristics of amines, including DMEA, correlate with their antimicrobial efficacy. The minimal inhibitory concentration (MIC) values for DMEA against various bacterial strains were notably low, suggesting potent activity:

Compound MIC (µg/mL) Target Organisms
DMEA0.24 - 0.98Staphylococcus aureus, E. coli, Candida albicans

These results indicate that DMEA can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Toxicological Effects

Despite its beneficial properties, DMEA poses certain health risks. Occupational exposure studies have reported instances of visual disturbances such as glaucopsia among workers handling amines like DMEA. In controlled studies involving human volunteers exposed to DMEA concentrations ranging from 10 to 50 mg/m³ over an 8-hour period, significant physiological effects were observed, including respiratory uptake of 80-90% .

Case Studies on Health Impacts

  • Occupational Exposure : A study highlighted the effects of DMEA on workers in epoxy manufacturing environments, where prolonged exposure led to visual disturbances and other health issues. The findings underscored the need for stringent safety measures when handling such compounds .
  • Inhalation Studies : Inhalation studies demonstrated that exposure to DMEA could lead to acute respiratory effects in humans. These studies are crucial for understanding the occupational hazards associated with DMEA and similar compounds .

Potential Applications

DMEA's unique properties make it a candidate for various applications:

  • Chemical Synthesis : It serves as a solvent and reagent in organic synthesis due to its ability to stabilize reactive intermediates.
  • Pharmaceuticals : Its antimicrobial activity suggests potential applications in developing new antimicrobial agents or preservatives in pharmaceutical formulations.

Summary of Findings

The biological activity of this compound is multifaceted, encompassing both beneficial antimicrobial properties and potential health risks associated with exposure. The following table summarizes key findings:

Aspect Details
Antimicrobial Activity Effective against Gram-positive/negative bacteria and fungi (MIC: 0.24-0.98 µg/mL)
Health Risks Associated with visual disturbances and respiratory effects upon inhalation
Applications Used in chemical synthesis and potential pharmaceutical applications

Properties

IUPAC Name

N,N-dimethylethanamine
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InChI

InChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZXVJBJRMWXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N
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DSSTOX Substance ID

DTXSID4027232
Record name N,N-Dimethylethylamine
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Molecular Weight

73.14 g/mol
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Physical Description

Clear colorless liquid with a strong odor of ammonia or fish; [CAMEO]
Record name N,N-Dimethylethylamine
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Boiling Point

36.5 °C
Record name N,N-DIMETHYLETHYLAMINE
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Flash Point

10 °F
Record name N,N-Dimethylethylamine
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Density

0.675 at 20 °C/4 °C
Record name N,N-DIMETHYLETHYLAMINE
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Vapor Pressure

352.0 [mmHg]
Record name N,N-Dimethylethylamine
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Color/Form

Liquid

CAS No.

598-56-1
Record name Dimethylethylamine
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Record name N,N-Dimethylethylamine
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Record name Ethyldimethylamine
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Record name N,N-DIMETHYLETHYLAMINE
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Melting Point

-140 °C
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Synthesis routes and methods I

Procedure details

A solution of 7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline (3.654 g, 9.9 mmol), as prepared in the previous step, in 98:2 DCM/MeOH (15 mL) was added rapidly dropwise under air in 2 mL portions to an ice bath-chilled stirred mixture of (4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride (4.13 g, 10.9 mmol), as prepared in Example 66a, and dimethylethylamine (DMEA) (1.4 mL, 13 mmol) in 98:2 DCM/MeOH (20 mL). Residual quinazoline derivative was then transferred to the carbamate reaction mixture with 2×7 mL additional 98:2 DCM/MeOH. The resulting homogeneous dark amber solution was stirred for another 5 min, and the ice bath was then removed and the reaction stirred at “rt” for 1.5 hr. The homogeneous reaction solution was then directly applied to a silica flash column (79 mm diameter×6″ length) pre-equilibrated with acetone. The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA. The combined fractions were concentrated to afford the title compound contaminated with nitrophenol and DMEA, and this material was partitioned with DCM (100 mL) and 2 M aqueous K2CO3 (2×20 mL). The organic layer was dried (Na2SO4) and concentrated under high vacuum at 90° C. to afford the title compound as a lavender foam that was crushed to a powder [3.89 g, 70% over three steps from 4-(7-Fluoro-quinazolin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester].
Name
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
Quantity
3.654 g
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
Quantity
4.13 g
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Name
DCM MeOH
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 104 parts of 1,4-dioxane (inert solvent), 5.6 parts of dimethylamine and 0.363 parts (0.11 mol/mol C2H4) of [Ru(NH3)4 (OH)Cl]Cl.2H2O were placed in a 300 ml stainless steel autoclave. The autoclave was pressured with 200 psig of ethylene. A total of 0.12 parts of dimethylethylamine and 2.1 parts of diethylmethylamine were obtained corresponding to a conversion of 21% and a combined yield of 99% (based on dimethylamine).
[Compound]
Name
104
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[Ru(NH3)4 (OH)Cl]Cl.2H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The mixture of racemic (4aSR,7aSR)-7a-(4-fluoro-3-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine and racemic (4aSR,7aSR)-7a-(2-fluoro-5-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine (0.231 g, 0.697 mmol) are separated using a Chiralpak AD-H 3×25 cm column eluting with 3/2 EtOH:acetonitrile with 0.2% dimethylethylamine at a flow rate of 30 mL/min., 225 nM to give (4aS,7aS)-7a-(4-fluoro-3-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine (TR=3.12) (0.032 g, 14%): ES/MS m/e: 331 (M+1) and (4aS,7aS)-7a-(2-fluoro-5-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine (TR=4.479) (0.058 g, 25%). ES/MS m/e: 331 (M+1).
Name
racemic (4aSR,7aSR)-7a-(4-fluoro-3-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
racemic (4aSR,7aSR)-7a-(2-fluoro-5-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine
Quantity
0.231 g
Type
reactant
Reaction Step One
Yield
0.2%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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